molecular formula C183H294N54O59 B574389 HUMAN PARAINFLUENZA VIRUS TYPE 3 FUSION CAS No. 174881-94-8

HUMAN PARAINFLUENZA VIRUS TYPE 3 FUSION

Número de catálogo: B574389
Número CAS: 174881-94-8
Peso molecular: 4194.684
Clave InChI: QKVINXTXHJFIDX-CKKCYRGRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HUMAN PARAINFLUENZA VIRUS TYPE 3 FUSION is a useful research compound. Its molecular formula is C183H294N54O59 and its molecular weight is 4194.684. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanism of Fusion

The fusion process of HPIV3 involves two key glycoproteins: hemagglutinin-neuraminidase (HN) and F. The interaction between these proteins is essential for viral entry into host cells. HN binds to sialic acid-containing receptors on the surface of target cells, triggering conformational changes in F that facilitate membrane fusion . This process is critical for the release of viral nucleocapsids into the cytoplasm, initiating infection.

Antiviral Strategies

1. Targeting Fusion Proteins
Research has focused on developing small molecules that can inhibit the fusion process by interfering with HN and F interactions. For instance, compounds that bind to HN can induce premature activation of F, effectively inactivating the virus before it can enter host cells . This strategy opens avenues for designing novel antiviral agents that specifically disrupt viral entry.

2. Protease Inhibition
Studies have shown that the cleavage of F0 into its active form is necessary for HPIV3 infectivity. Understanding the proteases involved in this cleavage process has led to potential therapeutic targets. Inhibition of serine proteases that facilitate F0 cleavage at the cell surface may provide a means to prevent viral entry .

Vaccine Development

1. Recombinant Vaccines
Recombinant HPIV3 expressing other viral antigens, such as those from respiratory syncytial virus (RSV), has been explored as a vaccine candidate. This approach aims to create a live attenuated vaccine that elicits an immune response against multiple pathogens, leveraging the established safety profile of HPIV3 .

2. Live Attenuated Virus Vectors
Utilizing live attenuated strains of HPIV3 as vectors for delivering other antigens presents a promising strategy for immunization against respiratory viruses. Such vaccines could stimulate robust mucosal immunity and provide protection against multiple respiratory pathogens simultaneously .

Case Studies and Research Findings

Study Findings Implications
Cryo-Electron Tomography Study Utilized cryo-electron tomography to visualize intermediate states during fusion, revealing detailed mechanisms of receptor engagement and membrane fusion.Enhanced understanding of viral entry processes could inform antiviral drug design targeting specific stages of fusion.
Protease Analysis Identified differences in protease cleavage sites between laboratory-adapted strains and field strains, emphasizing the need for studying authentic clinical isolates.Highlights the importance of using clinical strains to develop effective therapeutics and vaccines that mimic natural infection conditions.
Inclusion Body Dynamics Demonstrated how acetylated α-tubulin enhances HPIV3 replication through regulation of inclusion body dynamics.Suggests potential cellular targets for antiviral strategies aimed at disrupting viral replication mechanisms.

Propiedades

Número CAS

174881-94-8

Fórmula molecular

C183H294N54O59

Peso molecular

4194.684

InChI

InChI=1S/C183H294N54O59/c1-19-89(12)143(177(292)202-79-135(248)206-120(70-132(189)245)165(280)223-118(67-96-76-200-101-40-26-24-38-99(96)101)164(279)218-114(148(192)263)69-98-78-197-85-203-98)234-175(290)129(83-241)232-169(284)124(74-141(259)260)226-163(278)117(66-88(10)11)219-153(268)106(45-31-35-61-187)208-156(271)109(48-53-131(188)244)214-167(282)122(72-134(191)247)225-173(288)127(81-239)230-155(270)107(46-36-62-198-182(193)194)209-152(267)108(47-37-63-199-183(195)196)216-179(294)145(91(14)21-3)235-170(285)119(68-97-77-201-102-41-27-25-39-100(97)102)222-158(273)111(50-55-137(251)252)212-151(266)105(44-30-34-60-186)211-172(287)126(80-238)231-160(275)112(51-56-138(253)254)213-157(272)110(49-54-136(249)250)215-161(276)115(64-86(6)7)221-168(283)123(73-140(257)258)227-174(289)128(82-240)229-154(269)104(43-29-33-59-185)207-149(264)94(17)204-150(265)103(42-28-32-58-184)210-166(281)121(71-133(190)246)224-162(277)116(65-87(8)9)220-159(274)113(52-57-139(255)256)217-180(295)146(92(15)22-4)237-176(291)130(84-242)233-181(296)147(93(16)23-5)236-171(286)125(75-142(261)262)228-178(293)144(90(13)20-2)205-95(18)243/h24-27,38-41,76-78,85-94,103-130,143-147,200-201,238-242H,19-23,28-37,42-75,79-84,184-187H2,1-18H3,(H2,188,244)(H2,189,245)(H2,190,246)(H2,191,247)(H2,192,263)(H,197,203)(H,202,292)(H,204,265)(H,205,243)(H,206,248)(H,207,264)(H,208,271)(H,209,267)(H,210,281)(H,211,287)(H,212,266)(H,213,272)(H,214,282)(H,215,276)(H,216,294)(H,217,295)(H,218,279)(H,219,268)(H,220,274)(H,221,283)(H,222,273)(H,223,280)(H,224,277)(H,225,288)(H,226,278)(H,227,289)(H,228,293)(H,229,269)(H,230,270)(H,231,275)(H,232,284)(H,233,296)(H,234,290)(H,235,285)(H,236,286)(H,237,291)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H4,193,194,198)(H4,195,196,199)/t89-,90-,91-,92-,93-,94-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,143-,144-,145-,146-,147-/m0/s1

Clave InChI

QKVINXTXHJFIDX-CKKCYRGRSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC=N5)C(=O)N)NC(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.